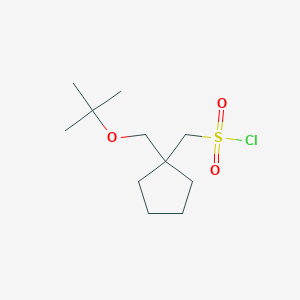

(1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride

Beschreibung

(1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a cyclopentane ring substituted with a tert-butoxymethyl group. This bulky ether substituent confers unique steric and electronic properties, influencing reactivity, solubility, and applications in organic synthesis. Sulfonyl chlorides are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their ability to act as leaving groups or electrophilic reagents. The tert-butoxymethyl group enhances solubility in nonpolar solvents and may modulate the compound’s stability and toxicity profile .

Eigenschaften

Molekularformel |

C11H21ClO3S |

|---|---|

Molekulargewicht |

268.80 g/mol |

IUPAC-Name |

[1-[(2-methylpropan-2-yl)oxymethyl]cyclopentyl]methanesulfonyl chloride |

InChI |

InChI=1S/C11H21ClO3S/c1-10(2,3)15-8-11(6-4-5-7-11)9-16(12,13)14/h4-9H2,1-3H3 |

InChI-Schlüssel |

BJENHIYJPKRYPR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OCC1(CCCC1)CS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride typically involves the reaction of cyclopentylmethanol with tert-butyl chloroformate to form the tert-butoxymethyl cyclopentyl intermediate. This intermediate is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and maintain the reaction environment .

Industrial Production Methods

In industrial settings, the production of (1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride may involve continuous flow processes to enhance efficiency and scalability. These processes utilize flow microreactor systems, which provide better control over reaction parameters and improve the overall yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

(1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of (1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride include:

Nucleophiles: Amines, alcohols, thiols

Bases: Triethylamine, pyridine

Solvents: Dichloromethane, tetrahydrofuran

Major Products Formed

The major products formed from the reactions of (1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used in the reaction.

Wissenschaftliche Forschungsanwendungen

(1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Biology: The compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants .

Wirkmechanismus

The mechanism of action of (1-(Tert-butoxymethyl)cyclopentyl)methanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the chloride ion and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

(1-Cyanocyclobutyl)methanesulfonyl Chloride

- Structure: Cyclobutane ring with a cyano (-CN) substituent.

- Molecular Weight : ~209.6 g/mol (estimated).

- Reactivity: The electron-withdrawing cyano group increases the electrophilicity of the sulfonyl chloride, enhancing its reactivity in nucleophilic substitutions.

- Applications : Used in peptide synthesis and as a building block for bioactive molecules. Market reports highlight its growing demand in pharmaceutical intermediates (2025–2031 forecasts) .

- Safety : Shares acute toxicity (H301, H311) and environmental hazards (H412) with other sulfonyl chlorides .

[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl Chloride

- Structure : Cyclobutane ring with a difluoroethyl (-CF₂CH₃) group.

- Molecular Weight : 232.7 g/mol.

- Reactivity : Fluorine atoms increase stability against hydrolysis but may alter regioselectivity in reactions.

- Applications: Potential use in fluorinated drug candidates. Discontinued commercial availability (CymitQuimica) suggests niche applications or synthesis challenges .

(2-Chlorophenyl)methanesulfonyl Chloride

- Structure : Benzene ring with a chlorine substituent at the ortho position.

- Molecular Weight : ~225.09 g/mol.

- Reactivity : Aromatic chlorination enhances electrophilicity and directs substitutions in coupling reactions.

- Applications: Intermediate in agrochemicals and dyes. Manufacturing technology trends emphasize cost-effective scaling (2020–2025 data) .

- Safety : High melting point (90–93°C) reduces volatility but retains acute toxicity (H314, H330) .

[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl Chloride

- Structure : Cyclobutane ring with a trifluoromethyl (-CF₃) group.

- Molecular Weight : 236.64 g/mol.

- Reactivity : The strong electron-withdrawing -CF₃ group increases sulfonyl chloride reactivity, suitable for high-yield sulfonations.

- Applications : Valued in materials science for fluoropolymer synthesis. Priced as a specialty chemical (American Elements) .

(1-(Methoxymethyl)cyclobutyl)methanesulfonyl Chloride

- Structure : Cyclobutane ring with a methoxymethyl (-CH₂OCH₃) group.

- Molecular Weight : 212.69 g/mol.

- Applications: Limited data; predicted boiling point (276.2°C) suggests utility in high-temperature reactions .

Comparative Data Table

Key Findings

- Structural Effects : Bulky groups (e.g., tert-butoxymethyl) reduce reactivity but improve solubility, while electron-withdrawing substituents (e.g., -CN, -CF₃) enhance electrophilicity .

- Market Trends : Fluorinated and aryl-substituted derivatives dominate industrial applications, whereas the target compound’s niche may lie in sterically demanding syntheses .

- Safety : All compounds share acute toxicity and corrosivity, necessitating stringent handling protocols (PPE, ventilation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.